Dimethyl allylmalonate
Description
Dimethyl allylmalonate (DMM) is a diester compound with the molecular formula C₈H₁₂O₄, featuring two methyl ester groups and an allyl substituent at the central carbon. It is widely utilized in organic synthesis, particularly in relay ring-closing metathesis (RRCM) reactions, where it serves as a "relay" moiety to facilitate macrocycle formation . Its unique structure enables efficient ejection of the byproduct dimethyl cyclopentene-1,1-dicarboxylate during RRCM, preventing premature cyclization and improving yields (e.g., 88% yield in substrate 9b → 10b) . DMM is also employed in polymer chemistry as a co-monomer to tune hydrophilicity in block copolymers .
Properties
IUPAC Name |
dimethyl 2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNFVLWVVHHMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193642 | |
| Record name | Dimethyl allylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40637-56-7 | |
| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl allylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040637567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl allylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl allylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl allylmalonate can be synthesized through the condensation reaction of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Dimethyl allylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Dimethyl allylmalonate serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various compounds due to its ability to undergo diverse chemical reactions.
Key Reactions:
- Allylic Substitution: this compound can be used in palladium-catalyzed asymmetric allylic alkylation reactions. Studies have shown that it can react with various substrates to yield high enantiomeric excess (ee) products, making it valuable in synthesizing chiral molecules .
- Malonic Ester Synthesis: It acts as a building block for the synthesis of malonic esters, which are further transformed into complex organic molecules .
Table 1: Reaction Outcomes Using this compound
| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Palladium-Catalyzed Alkylation | 1,4-Dioxane, 3 hours | 68 | 75 |
| Allylic Substitution with Ketones | Toluene, ambient temperature | Varies | Up to 94 |
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical compounds.
Applications:
- Anticancer Agents: Research indicates that derivatives of this compound exhibit anticancer properties. For instance, it has been involved in synthesizing barbiturates which have therapeutic effects against various cancers .
- Antimicrobial Properties: Compounds derived from this compound have been tested for antimicrobial activity, showing effectiveness against specific bacterial strains .
Case Study: Synthesis of Anticancer Compounds
A study demonstrated that substituting this compound in the synthesis pathway of barbiturates resulted in compounds with enhanced biological activity. The resulting compounds were tested against several cancer cell lines, yielding promising results.
Materials Science
In materials science, this compound is utilized for its ability to polymerize and form stable materials.
Applications:
- Polymerization: It can be polymerized to create polymers with desirable mechanical properties. This application is particularly relevant in developing coatings and adhesives.
- Relay Ring-Closing Metathesis (RRCM): this compound has been used as an activator subunit in RRCM processes, enhancing the efficiency and selectivity of reactions involving complex molecular structures .
Table 2: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | High |
| Elastic Modulus | Moderate |
| Thermal Stability | Excellent |
Mechanism of Action
The mechanism of action of dimethyl allylmalonate involves its ability to participate in various chemical reactions due to the presence of reactive allyl and ester groups. These functional groups allow it to undergo nucleophilic substitution, addition, and elimination reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Dimethyl 2-(But-3-Enyl)-2-(Pent-4-Enyl)Malonate (1b)
- Structure : Similar to DMM but with butenyl and pentenyl substituents instead of allyl groups.
- Reactivity : In RRCM, substrates with allylmalonate relays (e.g., DMM) outperform those with bulkier alkenyl substituents (e.g., 1b). The allyl group’s smaller size and faster byproduct ejection enhance reaction efficiency and selectivity .
- Application : Less effective in RRCM due to steric hindrance from longer alkenyl chains, which slows byproduct release .
Dimethyl Methylmalonate (7a)
- Structure : Replaces the allyl group with a methyl group.
- Reactivity : In nucleophilic additions to alkynyl heterocycles (e.g., 2-phenylethynylpyrimidine), dimethyl methylmalonate (7a) achieves higher yields (48–83%) compared to DMM (30–53%) .
- Key Difference : The allyl group in DMM introduces steric or electronic effects that reduce reactivity in these reactions, whereas the methyl group minimizes steric hindrance .
Diethyl α-Allylmalonate
- Structure : Ethyl esters instead of methyl esters.
- Reactivity: In conjugate additions to nitrosoalkenes, diethyl α-allylmalonate produces anti-products exclusively, similar to DMM. However, potassium enolates of diethyl derivatives yield 68% product vs. 52% for lithium enolates, highlighting ester group effects on reaction efficiency .
- Catalyst Compatibility : In RCM reactions, diethyl dimethyl allylmalonate shows lower yields with certain catalysts (e.g., 14a/b) compared to DMM with Grubbs catalysts .
Dimethyl Itaconate (DMI) and tert-Butyl Acrylate (tBA)
- Structure : DMI has a conjugated diacid ester; tBA features a bulky tert-butyl group.
- Polymer Applications : In block copolymers, DMM provides intermediate hydrophilicity between DMI (more hydrophilic) and tBA (hydrophobic). This balance enables tunable morphologies in porous films .
Comparative Data Table
Research Findings and Mechanistic Insights
- RRCM Efficiency : DMM’s allyl group enables rapid byproduct ejection, critical for high yields in macrocyclization. Bulkier analogs (e.g., 1b) suffer from slower byproduct release, leading to competitive side reactions .
- Steric Effects : In nucleophilic additions, DMM’s allyl group reduces yields compared to methylmalonates, likely due to steric hindrance or electronic deactivation .
- Catalyst Specificity : DMM works optimally with Grubbs catalysts (e.g., G1), while other catalysts (e.g., 14a/b) show lower efficiency, emphasizing the need for tailored catalyst-substrate pairs .
- Polymer Design: DMM’s balanced hydrophilicity makes it ideal for creating tunable porous films, outperforming more polar (DMI) or nonpolar (tBA) analogs .
Biological Activity
Dimethyl allylmalonate (DMAM) is a compound of significant interest in organic and medicinal chemistry due to its versatile biological activities. This article explores the biological activity of DMAM, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C₇H₁₂O₄, is an ester derivative of malonic acid. Its structure consists of two methoxy groups and an allyl group, which contribute to its reactivity and biological properties.
Mechanisms of Biological Activity
- Enzymatic Inhibition : DMAM acts as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle. By inhibiting SDH, DMAM reduces the accumulation of succinate, a pro-inflammatory metabolite that can exacerbate conditions such as acute respiratory distress syndrome (ARDS) .
- Anti-inflammatory Effects : Research indicates that DMAM can significantly reduce lung inflammation in murine models of ARDS. In a study, mice treated with DMAM exhibited lower total cell counts in bronchoalveolar lavage fluid compared to controls, suggesting a reduction in inflammatory cell influx .
- Cellular Protection : DMAM has been shown to protect endothelial cells by enhancing the stability of the endothelial glycocalyx, thereby reducing capillary leak and inflammation during acute lung injury .
Case Studies
-
Acute Respiratory Distress Syndrome (ARDS) :
- Study Design : C57BL/6 mice were administered lipopolysaccharide to induce ARDS, followed by treatment with DMAM.
- Results : The DMAM-treated group showed a significant decrease in inflammatory markers and improved lung function compared to the control group.
- : DMAM may serve as a novel therapeutic agent for ARDS by mitigating inflammation and protecting lung tissue .
- Heck Reaction Applications :
Data Table
Q & A
Q. What are the standard synthetic routes for dimethyl allylmalonate, and how are intermediates characterized?
this compound is typically synthesized via alkylation of dimethyl malonate using allyl bromide or similar electrophiles. A common method involves deprotonating dimethyl malonate with a strong base (e.g., sodium hydride in DMF) to generate the enolate, followed by reaction with an allyl halide . Post-synthesis, intermediates are characterized using - and -NMR to confirm regioselectivity, IR spectroscopy to track ester carbonyl groups (~1740 cm), and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with UV detection at 210–220 nm .
Q. How does this compound participate in palladium-catalyzed deconjugative allylation, and what factors influence reaction efficiency?
In Pd(0)-catalyzed deconjugative allylation, this compound acts as a nucleophile. Key factors include:
- Catalyst system : Pd(dba) with phosphine ligands (e.g., PPh) enhances oxidative addition to allylic acetates.
- Solvent/base : Polar aprotic solvents (DMF) and non-nucleophilic bases (LHMDS) stabilize the enolate intermediate.
- Substrate steric effects : Bulky allylic substrates may reduce yields due to hindered reductive elimination .
Advanced Research Questions
Q. How can this compound resolve regioselectivity challenges in relay ring-closing metathesis (RRCM)?
In RRCM, this compound serves as a relay moiety to prevent premature macrocyclization. Its electron-deficient ester groups accelerate the release of dimethyl cyclopentene-1,1-dicarboxylate after metathesis, shifting equilibrium toward the desired product. For example, in substrate 9b , this mechanism improved yields to 88% using Grubbs II catalyst (5 mol%) under toluene reflux .
Q. What mechanistic insights can be gained from using this compound as a probe in carbene vs. radical reaction studies?
this compound’s conjugated allyl-ester system acts as a diagnostic tool:
Q. How does ligand flexibility in allylmalonate-based metal–organic frameworks (MOFs) enable photoinduced [2+2] cycloaddition?
Allylmalonate ligands in MOFs undergo low-energy C(sp)–C(sp) rotations, enabling proximity between allyl and bis-4-pyridylethylene groups. UV irradiation induces [2+2] dimerization, confirmed via SCXRD showing partial bond formation. This flexibility avoids MOF lattice collapse, unlike rigid ligands .
Q. What strategies address contradictory yield data in ring-closing metathesis (RCM) using unsymmetrical N-heterocyclic carbene (NHC) catalysts?
Discrepancies in RCM yields (e.g., 55–74% for tetrasubstituted olefins) arise from:
Q. How is stereochemical control achieved in intermolecular conjugate additions to allylmalonates?
Potassium enolates of diethyl allylmalonate favor anti-addition to nitrosoalkenes (68% yield) due to steric shielding of the enolate’s α-face. Chelation effects are negligible, as lithium enolates also produce anti-products. Stereochemistry is validated via X-ray crystallography of sulfonamide derivatives .
Methodological Case Studies
Q. Case Study: How was this compound utilized in an unintended 26-membered macrocycle formation during myricanol synthesis?
A Sonogashira coupling step with this compound (Step a ) under aqueous micellar conditions (TPGS-750-M) led to unexpected macrocyclization. Mechanistic analysis revealed Pd-mediated alkyne insertion into the allylmalonate ester, forming a strained intermediate. Adjusting solvent polarity (THF instead of HO) and reducing catalyst loading mitigated this side reaction .
Q. How to analyze competing reaction pathways in allylmalonate-involved systems using kinetic and thermodynamic data?
- Kinetic profiling : Monitor reaction progress via -NMR to identify intermediates (e.g., enolate vs. cycloadducts).
- DFT calculations : Compare activation energies for carbene vs. radical pathways.
- Eyring plots : Determine entropy/enthalpy contributions using variable-temperature kinetics .
Data Analysis and Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
